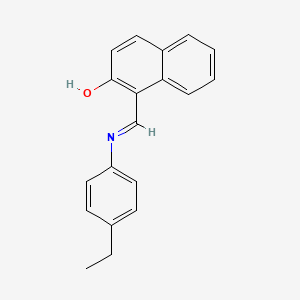

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Analyse Chemischer Reaktionen

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Coordination Chemistry:

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol serves as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized in catalysis and materials science. For instance, studies have shown that Schiff bases can enhance the stability and reactivity of metal complexes, making them valuable in developing new catalytic systems .

2. Medicinal Chemistry:

Research indicates that this compound exhibits potential therapeutic properties. It has been studied for its antioxidant activity, which is significant in combating oxidative stress-related diseases. In one study, Schiff base ligands demonstrated superior antioxidant effects compared to standard compounds like ascorbic acid, highlighting their potential for drug development .

3. Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. In various studies, derivatives of Schiff bases have shown effectiveness against a range of bacteria and fungi. For example, a related compound was tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .

4. Corrosion Inhibition:

In industrial applications, this compound functions as a corrosion inhibitor for metals in acidic environments. Its molecular structure allows it to form protective layers on metal surfaces, significantly reducing corrosion rates .

Case Studies

Wirkmechanismus

The mechanism of action of (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. In the case of its use as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The compound’s molecular structure allows it to interact with metal ions, forming stable complexes that inhibit corrosion processes .

Vergleich Mit ähnlichen Verbindungen

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol can be compared with other Schiff base compounds, such as:

- 3-pyridinecarboxaldehyde-4-phenyl thiosemicarbazide

- 4-pyridinecarboxaldehyde-4-phenylthiosemicarbazide

These compounds also exhibit corrosion inhibition properties but differ in their molecular structures and efficiency. This compound is unique due to its specific molecular arrangement, which provides distinct chemical and physical properties .

Biologische Aktivität

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, a Schiff base compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 4-ethylphenylamine with naphthalen-2-ol under acidic conditions. The resulting Schiff base features a C=N double bond, which is crucial for its biological activity. The synthesis process typically yields moderate to high purity products, confirmed by NMR spectroscopy and crystallography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined through standardized assays.

Table 1: Antimicrobial Activity of this compound)

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

| Bacillus subtilis | 8 | 16 |

The compound demonstrated the most potent activity against Bacillus subtilis , with an MIC of 8 µg/mL , indicating strong bactericidal effects. In contrast, it showed reduced efficacy against Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Anticancer Activity of this compound)

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

| HeLa | 20 |

The IC50 values indicate that the compound is relatively effective, particularly against MCF-7 cells, suggesting a potential for development as an anticancer agent.

The proposed mechanism of action for the antimicrobial and anticancer effects includes the inhibition of DNA synthesis and disruption of cellular membranes. The presence of the imine functional group is believed to play a pivotal role in these interactions, facilitating binding to target sites within microbial and cancerous cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various Schiff bases, including this compound), against multi-drug resistant strains. Results indicated that this compound significantly inhibited growth, highlighting its potential as a lead compound in antibiotic development .

- Anticancer Research : Another investigation focused on the cytotoxic effects of this Schiff base on human cancer cell lines. The study found that treatment with the compound resulted in increased apoptosis rates compared to control groups, suggesting its utility in cancer therapy .

Eigenschaften

IUPAC Name |

1-[(4-ethylphenyl)iminomethyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-14-7-10-16(11-8-14)20-13-18-17-6-4-3-5-15(17)9-12-19(18)21/h3-13,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZIGMWHWAOWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.